molecular formula C18H26N2O3 B14220754 Nonyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 823791-08-8

Nonyl [3-(isocyanatomethyl)phenyl]carbamate

Katalognummer: B14220754
CAS-Nummer: 823791-08-8
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: CJEHMFPVRFDIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound with the molecular formula C18H26N2O3. It is known for its unique structure, which includes a nonyl group attached to a phenyl ring substituted with an isocyanatomethyl group and a carbamate group. This compound is used in various industrial and research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of nonyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl [3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Nonyl [3-(isocyanatomethyl)phenyl]carbamate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Nonyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nonyl group, isocyanatomethyl group, and carbamate group. This specific structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

823791-08-8

Molekularformel

C18H26N2O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

nonyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-2-3-4-5-6-7-8-12-23-18(22)20-17-11-9-10-16(13-17)14-19-15-21/h9-11,13H,2-8,12,14H2,1H3,(H,20,22)

InChI-Schlüssel

CJEHMFPVRFDIPO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.